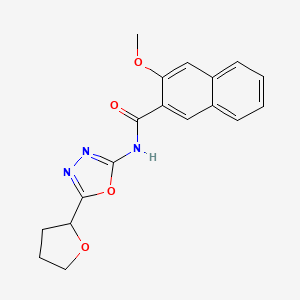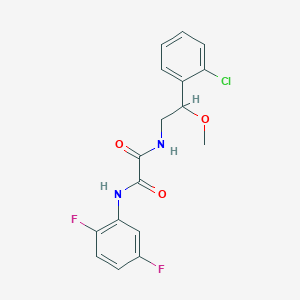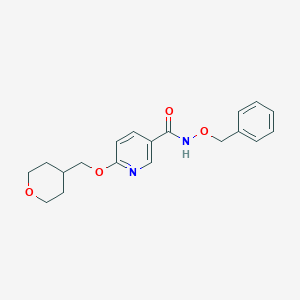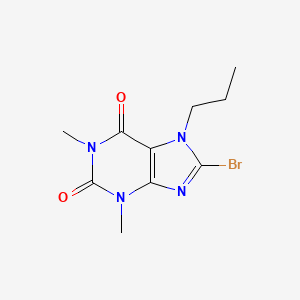![molecular formula C13H17NO5S B2923136 [2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid CAS No. 831188-70-6](/img/structure/B2923136.png)
[2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“[2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid” is an organic compound that belongs to the class of sulfonylphenyl derivatives. It’s closely related to 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid .
Synthesis Analysis
The synthesis of compounds similar to “[2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid” has been discussed in various studies . For instance, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis
The molecular structure of “[2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid” involves a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .科学研究应用
Drug Discovery and Development
The pyrrolidine ring, a component of the compound , is widely utilized in medicinal chemistry to develop compounds for treating human diseases. Its saturated nature allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This makes it a valuable scaffold for creating novel biologically active compounds with potential therapeutic applications.
Selective Androgen Receptor Modulators (SARMs)
Compounds like 4-(pyrrolidin-1-yl)benzonitrile derivatives have been synthesized to act as SARMs. These derivatives are optimized to modify the pharmacokinetic profile, which is crucial for the development of new therapies targeting androgen receptors . The pyrrolidine ring’s versatility in this context is significant for its role in drug efficacy and safety.
Pharmacokinetic Profile Modification
The pyrrolidine moiety is instrumental in altering the pharmacokinetic profiles of pharmaceuticals. By modifying this part of the molecule, researchers can influence how drugs are absorbed, distributed, metabolized, and excreted in the body, which is essential for drug design and development .
Stereochemistry and Enantioselectivity
The stereochemistry of the pyrrolidine ring is particularly important in drug design. Different stereoisomers and spatial orientations of substituents can lead to diverse biological profiles of drug candidates due to varying binding modes to enantioselective proteins . This aspect is crucial for the development of drugs with specific target selectivity.
Synthetic Strategies for Heterocyclic Compounds
The pyrrolidine ring can be constructed from various cyclic or acyclic precursors, offering multiple synthetic strategies for medicinal chemists. This flexibility is beneficial for designing new compounds with different biological profiles, which can be tailored to specific therapeutic needs .
Chemical Diversity and Molecular Framework
Phenoxy acetamide derivatives, which share a similar phenoxy component with the compound , have been studied for their chemical diversity and pharmacological activities. The molecular framework of these derivatives provides valuable information for designing pharmacologically interesting compounds with a wide range of compositions .
Biologically Active Substance Research
The compound’s structure allows for the study of molecular interactions based on triggered functional groups or specific physicochemical properties. This research is vital for understanding the effects of biologically active substances and their potential as pharmaceuticals .
Computational Chemistry Applications
The pyrrolidine and phenoxy components of the compound can be used in computational chemistry to study drug utilization and biological effects. This interdisciplinary approach combines organic, physical, and computational chemistry to design new pharmaceuticals or improve existing ones .
未来方向
作用机制
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
属性
IUPAC Name |
2-(2-methyl-4-pyrrolidin-1-ylsulfonylphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-10-8-11(4-5-12(10)19-9-13(15)16)20(17,18)14-6-2-3-7-14/h4-5,8H,2-3,6-7,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFKDZCDVYOGBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2923053.png)

![methyl 3-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2923056.png)


![Methyl 4-((9-(3-morpholinopropyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2923060.png)


![2-(2,6-dioxopiperidin-1-yl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2923065.png)

![5-chloro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-nitrobenzamide](/img/structure/B2923069.png)
![[2-(Tert-butylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2923070.png)

![Methyl (4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2923075.png)